molecular formula C7H10F3NO B12346278 6-Methyl-4-(trifluoromethyl)-2-piperidinone CAS No. 50549-21-8

6-Methyl-4-(trifluoromethyl)-2-piperidinone

Cat. No.: B12346278
CAS No.: 50549-21-8
M. Wt: 181.16 g/mol
InChI Key: DAKIWLDDDJMKFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of specific catalysts and reagents to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups to the pyridinone ring .

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one include:

Uniqueness

What sets 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one apart from similar compounds is its unique combination of a methyl group and a trifluoromethyl group attached to the pyridinone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

50549-21-8

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C7H10F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

DAKIWLDDDJMKFP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=O)N1)C(F)(F)F

Origin of Product

United States

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